molecular formula C9H7BrO2 B2518731 5-Bromo-6-vinyl-1,3-benzodioxole CAS No. 79809-06-6

5-Bromo-6-vinyl-1,3-benzodioxole

Cat. No. B2518731
CAS RN: 79809-06-6
M. Wt: 227.057
InChI Key: PUWYYZXSNGWAAC-UHFFFAOYSA-N
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Description

The compound "5-Bromo-6-vinyl-1,3-benzodioxole" is not directly mentioned in the provided papers. However, the papers do discuss various bromination derivatives and vinyl-substituted compounds related to the 1,3-benzodioxole system. For instance, the synthesis of bromination derivatives of 1,3-benzodioxole is explored, which could provide insights into the reactivity of such systems and potential methods for synthesizing related compounds . Additionally, the preparation of phthalocyanines with benzylchalcogeno substituents from dibromo derivatives is discussed, which may offer a perspective on the chemical behavior of brominated aromatic compounds .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting from different raw materials. For example, bromination derivatives of 1,3-benzodioxole are synthesized from piperonylic acid through esterification, nitration, reduction, bromination, diazotization, Sandmeyer reaction, reduction of ester, and dehydration . Similarly, the addition of vinylmagnesium bromide to certain derivatives leads to the formation of vinyl-substituted products, which could be analogous to the synthesis of vinyl-substituted benzodioxoles .

Molecular Structure Analysis

Structural analysis of related compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For instance, the structure of novel organoboron heterocycles was confirmed by X-ray structural analysis, indicating a planar structure of the boron center . The molecular structure of the title compound, (E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one, was determined to be approximately coplanar with a dihedral angle formed between the bromobenzene ring plane and the benzodioxole and propenone units .

Chemical Reactions Analysis

The chemical reactivity of brominated and vinyl-substituted compounds is highlighted in several papers. For example, bromoethylsulfonium salt is used as an annulation agent to synthesize heterocyclic compounds, indicating the potential for brominated compounds to participate in ring-forming reactions . The unexpected oligomerization of 1-vinyl-4,5,6,7-tetrahydroindole under the influence of acids suggests that vinyl-substituted compounds can undergo complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and vinyl-substituted compounds are often characterized by their spectroscopic data and reactivity. The UV-vis spectra of phthalocyanine derivatives with benzylthio substituents show Q-band absorptions, and their electrochemical properties are assessed by cyclic voltammetry . The synthesis and characterization of bromo-, arylazo-, and heterocyclic-fused troponoids containing a 1,3-benzodioxole system provide additional data on the properties of such compounds .

Scientific Research Applications

Enzyme Inhibition and Antiviral Activity

One study explored the synthesis and interaction of doubly homologated dihalovinyl and acetylene analogues of adenosine with S-adenosyl-L-homocysteine hydrolase. These compounds, designed as substrates for the enzyme, showed potential as type I mechanism-based inhibitors, displaying minimal antiviral and cytostatic activity except against certain viruses, suggesting their application in antiviral research (Wnuk et al., 2000).

Synthesis of Complex Molecules

Another study described the preparation of phthalocyanines with eight benzylchalcogeno substituents from 5,6-dibromo-4,7-diethylbenzo[1,2,3]trichalcogenoles. These compounds, derived through a series of synthetic steps, show the versatility of halogenated benzodioxoles in synthesizing complex molecules with potential applications in materials science and organic electronics (Kimura et al., 2004).

Anticancer, DNA Binding, and Antibacterial Agents

Research on 2-phenyl 1,3-benzodioxole derivatives highlighted their anticancer, DNA binding, and antibacterial properties. One study demonstrated an eco-sustainable synthesis method for these derivatives, identifying compounds with greater potency than standard reference compounds in anticancer and antibacterial activity. This highlights the potential of 5-Bromo-6-vinyl-1,3-benzodioxole derivatives in medicinal chemistry (Gupta et al., 2016).

Corrosion Inhibition

The effectiveness of Schiff bases, derived from 5-Bromo-6-vinyl-1,3-benzodioxole derivatives, as corrosion inhibitors for aluminium in acidic solutions was investigated. These studies show that such derivatives can enhance the corrosion resistance of metals, indicating their application in industrial maintenance and materials science (Yurt et al., 2006).

Drug Synthesis and Resolution of Chiral Intermediates

Another application involves the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a chiral building block in the synthesis of antiepileptic drugs. This research demonstrates the role of 5-Bromo-6-vinyl-1,3-benzodioxole derivatives in resolving chiral intermediates, crucial for the production of enantiomerically pure pharmaceuticals (Easwar & Argade, 2003).

Future Directions

5-Bromo-1,3-benzodioxole is being used as a starting material in the synthesis of MDMA for clinical research . The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval .

properties

IUPAC Name

5-bromo-6-ethenyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYYZXSNGWAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-vinyl-1,3-benzodioxole

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